

Application Notes and Protocols for Investigating Ledaborbactam Synergy with Other Antibiotics

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Compound of Interest

Compound Name: *Ledaborbactam Etzadroxil*

Cat. No.: *B3324390*

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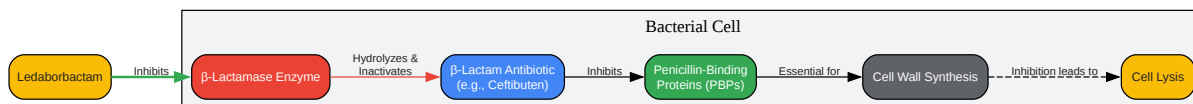
For Researchers, Scientists, and Drug Development Professionals

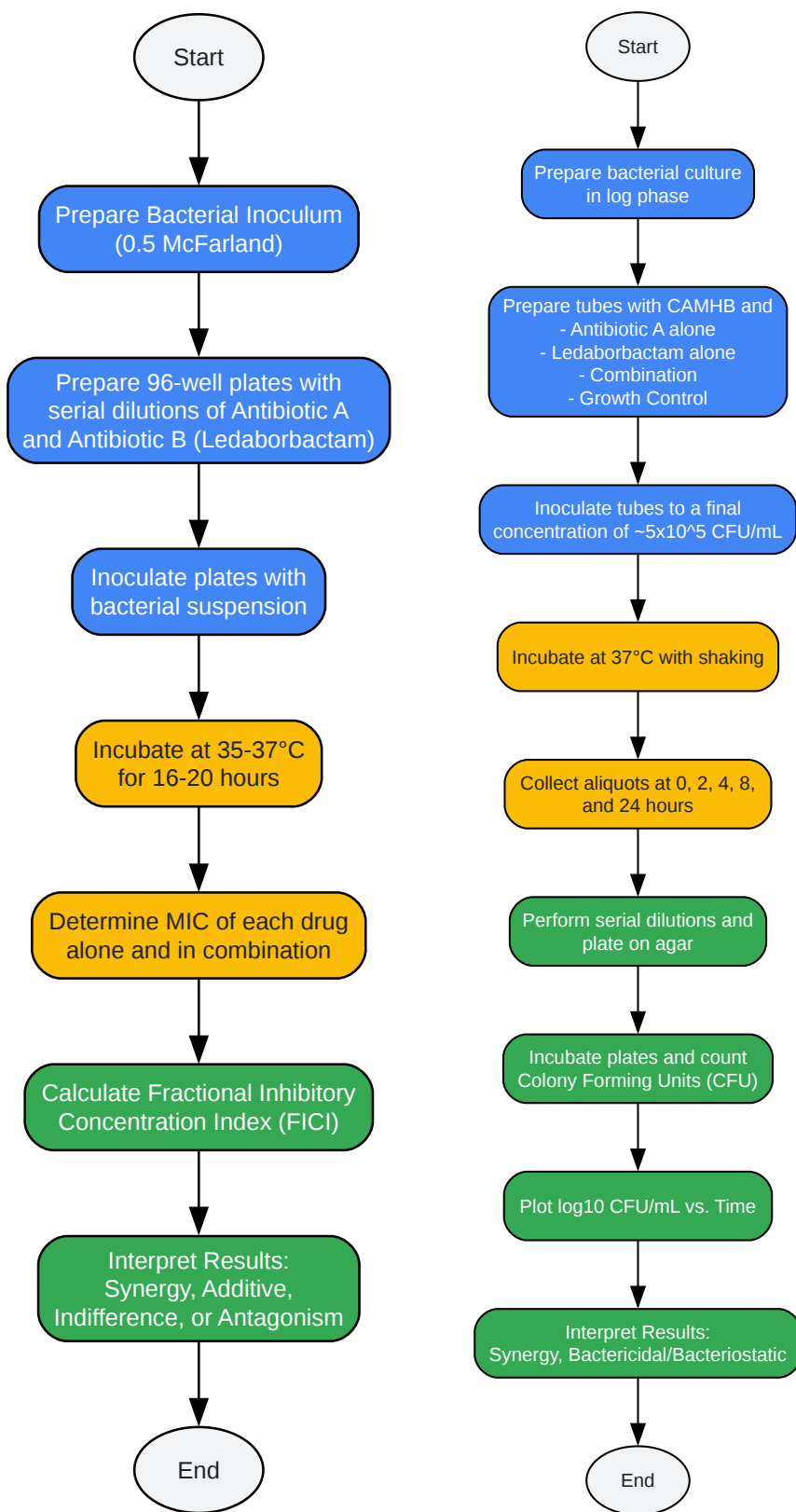
Introduction

Ledaborbactam is a novel, orally bioavailable β -lactamase inhibitor that is being developed to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly Enterobacterales.[1][2][3] It functions by inhibiting serine β -lactamases, enzymes that confer resistance to β -lactam antibiotics.[1][2][3] By neutralizing these enzymes, ledaborbactam restores the in vitro activity of β -lactam partners, such as ceftibuten, against a wide range of resistant strains.[2] This document provides detailed protocols for investigating the synergistic potential of ledaborbactam with other antibiotics using established in vitro and in vivo methods.

Mechanism of Action: Ledaborbactam

Ledaborbactam is a non- β -lactam, boronic acid-based β -lactamase inhibitor. It covalently and reversibly binds to the active site serine of Ambler class A, C, and D β -lactamases.[1] This prevents the hydrolysis of the β -lactam ring of the partner antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity.





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References

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